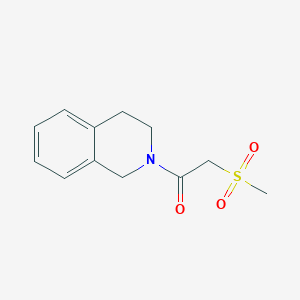![molecular formula C13H14N2O2 B7512291 N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7512291.png)
N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide, also known as Mecamylamine, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor (nAChR) antagonists. Mecamylamine has been widely used in scientific research for its ability to block the action of nAChRs, which are involved in various physiological and pathological processes.
Applications De Recherche Scientifique
N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide has been extensively used in scientific research to investigate the role of nAChRs in various physiological and pathological processes such as addiction, depression, anxiety, and hypertension. This compound has also been used as a tool to study the effects of nicotine on the central nervous system and to develop new treatments for nicotine addiction.
Mécanisme D'action
N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide acts as a non-competitive antagonist of nAChRs, which are ion channels that are activated by the neurotransmitter acetylcholine. By blocking the action of nAChRs, this compound reduces the flow of ions across the cell membrane, which leads to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound can reduce the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. This compound can also reduce blood pressure by blocking the action of nAChRs in the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide in lab experiments is that it is a selective and potent antagonist of nAChRs. This allows researchers to investigate the specific role of nAChRs in various physiological and pathological processes. However, one limitation of using this compound is that it can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide in scientific research. One direction is to investigate the role of nAChRs in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to develop new treatments for nicotine addiction by targeting nAChRs. Additionally, this compound could be used to investigate the role of nAChRs in other physiological processes such as inflammation and immune function.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its ability to block the action of nAChRs. This compound has numerous applications in the study of various physiological and pathological processes. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Méthodes De Synthèse
N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide can be synthesized by reacting 2-chloronicotinic acid with 5-methylfurfurylamine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with methylamine to yield this compound. The overall yield of this synthesis method is approximately 30%.
Propriétés
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10-6-7-11(17-10)9-15(2)13(16)12-5-3-4-8-14-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEHJRRXTAIKFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)


![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)


![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512299.png)



![1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B7512317.png)

